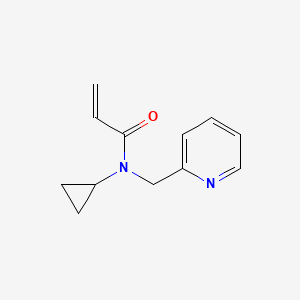

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12(15)14(11-6-7-11)9-10-5-3-4-8-13-10/h2-5,8,11H,1,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCDUHVPZOIRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=CC=CC=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide with similar compounds:

Key Observations :

- Solubility: The pyridine moiety may improve solubility in polar aprotic solvents (e.g., DMF), similar to sulfonamide complexes in .

Antifungal Activity ():

The crystal structure of a related N-cyclopropyl amide () revealed hydrogen-bonding networks (N–H⋯N and O–H⋯O) critical for antifungal activity. The dihedral angles between aromatic rings (54.6° and 50.9°) suggest a unique binding conformation, distinct from the planar thiophene or phenyl groups in analogs .

Opioid Receptor Targeting ():

Prop-2-enamide derivatives with piperidine or phenyl groups (e.g., ) exhibit opioid receptor affinity. The target compound lacks these groups but shares the enamide backbone, which may modulate receptor interactions differently due to its cyclopropyl rigidity .

Anticancer Potential ():

Copper complexes of pyridinylmethyl sulfonamides () show nuclease activity and DNA binding, suggesting that the pyridine moiety in the target compound could similarly interact with nucleic acids or metal ions. However, the absence of a sulfonamide or metal-coordination site may limit this activity .

Biological Activity

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group and a pyridine moiety, which contribute to its unique chemical properties. The molecular formula is , indicating the presence of nitrogen and oxygen in its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted on its derivatives revealed that modifications to the pyridine ring can enhance antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8 |

| N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide | 4 |

| N-cyclopropyl-N-(pyridin-3-ylmethyl)prop-2-enamide | 16 |

These results suggest that structural variations significantly impact the antimicrobial potency of the compounds.

Anticancer Activity

This compound has also been explored for its anticancer properties . In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including lung and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MDA-MB-231 (Breast Cancer) | 3.5 |

| HeLa (Cervical Cancer) | 7.0 |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of cyclopropyl amides, including this compound. The study concluded that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Anticancer Research : Another investigation focused on the anticancer potential of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations . This supports the hypothesis that this compound may trigger apoptotic pathways in cancer cells.

Q & A

Q. Methodological approach :

- Perform molecular docking (AutoDock Vina, PyMOL) using crystallographic data of homologous targets (e.g., kinases PDB: 2JDO).

- Compare with analogs lacking the cyclopropyl group (e.g., N-benzyl derivatives) to isolate steric contributions .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL address them?

Answer:

- Challenges :

- Disorder in the cyclopropyl ring : Common due to low barrier to ring puckering.

- Twinned crystals : Likely with polar space groups (e.g., P21).

Q. SHELXL workflow :

Initial solution : Use SHELXD for dual-space direct methods.

Refinement : Apply TWIN/BASF commands for twinning correction and ISOR restraints for anisotropic displacement parameters .

Validation : Check Rint (<5%) and CC (≥90%) for data quality .

Advanced: How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Answer:

- Potential causes :

- Membrane permeability : Use a PAMPA assay to quantify passive diffusion. Low permeability may explain reduced cell-based activity.

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP3A4) to assess degradation half-life .

Q. Mitigation :

- Prodrug design : Introduce ester or carbamate groups to enhance bioavailability.

- Structural analogs : Replace the cyclopropyl with a trifluoromethyl group to balance lipophilicity .

Basic: What analytical techniques are critical for quantifying degradation products under varying pH conditions?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor m/z for parent ion ([M+H]<sup>+</sup> ~275) and degradation products (e.g., hydrolyzed amide) .

- Forced degradation : Expose to pH 1–13 buffers at 40°C for 24 hours. Quench with 1M HCl or NaOH, then neutralize .

Advanced: How can computational models predict regioselectivity in electrophilic addition reactions involving the α,β-unsaturated amide?

Answer:

- Fukui functions : Calculate using Gaussian09 at the M06-2X/6-311++G(d,p) level to identify nucleophilic (β-carbon) and electrophilic (amide carbonyl) sites .

- Kinetic vs. thermodynamic control : Simulate reaction pathways at 25°C (kinetic) vs. 80°C (thermodynamic) to predict major products (e.g., 1,2- vs. 1,4-addition) .

Advanced: What strategies improve yield in scale-up synthesis while maintaining enantiomeric purity?

Answer:

- Continuous flow synthesis : Use a microreactor (0.5 mm ID) with residence time <2 minutes to minimize side reactions .

- Chiral resolution : Employ amylose-based chiral stationary phases (e.g., Chiralpak IA) for HPLC purification (hexane/isopropanol, 85:15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.